Cryptosporiopsin A: A Technical Guide to its Chemical Structure, Biological Activity, and Synthesis
Cryptosporiopsin A: A Technical Guide to its Chemical Structure, Biological Activity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptosporiopsin A, a polyketide natural product, has demonstrated significant antifungal properties, particularly against plant pathogens. This technical guide provides a comprehensive overview of its chemical structure, quantitative biological activity, and the key synthetic methodologies employed in its total synthesis. Detailed experimental protocols for crucial synthetic steps are provided, alongside a visualization of a key synthetic strategy, to serve as a valuable resource for researchers in natural product chemistry, mycology, and agrochemical development.
Chemical Structure and Properties
Cryptosporiopsin A is a chlorinated macrocyclic polyketide. Its structure was elucidated through spectral and chemical studies and confirmed by total synthesis.
| Identifier | Value | Reference | |
| Formal Name | (3R,9E)-13-chloro-4,5,7,8-tetrahydro-14-hydroxy-16-methoxy-3-methyl-1H-2-benzoxacyclotetradecin-1,6,11(3H,12H)-trione | [Cayman Chemical](https | |
| CAS Number | 1402990-52-6 | [Cayman Chemical](https | |
| Molecular Formula | C₁₉H₂₁ClO₆ | [Cayman Chemical](https | |
| Molecular Weight | 380.8 g/mol | [Cayman Chemical](https | |
| SMILES | O=C(O--INVALID-LINK--C)C1=C(OC)C=C2O | --INVALID-LINK--5-3-4-6-13(22)9-14-17(19(24)26-11)16(25-2)10-15(23)18(14)20/h4,6,10-11,23H,3,5,7-9H2,1-2H3/b6-4+/t11-/m1/s1 | [Cayman Chemical](https |
Biological Activity: Antifungal Properties
Cryptosporiopsin A exhibits notable antifungal activity against a range of plant pathogenic fungi. Quantitative data on its minimum inhibitory concentrations (MICs) are summarized below.
| Fungal Species | MIC (µg/mL) | Reference |
| Aphanomyces cochlioides | 20 | [Cayman Chemical](https |
| Pythium ultimum | 40 | [Cayman Chemical](https |
| Rhizoctonia solani | 50 | [Cayman Chemical](https |
It is also reported to be active against Plasmopara viticola, the causal agent of grapevine downy mildew, at concentrations of 10, 25, and 50 µg/mL. [Cayman Chemical](https
While the precise mechanism of action and the specific signaling pathways affected by Cryptosporiopsin A are not yet fully elucidated in the available literature, its inhibitory effect on the growth of these pathogens highlights its potential as a lead compound for the development of novel fungicides.
Experimental Protocols: Key Synthetic Reactions
The total synthesis of Cryptosporiopsin A has been successfully accomplished, confirming its absolute configuration.[1] Key steps in this synthesis include a Stille coupling and a Ring-Closing Metathesis (RCM) reaction.[1]
Stille Coupling
The Stille coupling is a palladium-catalyzed cross-coupling reaction used to create a C-C bond between an organotin compound and an organic halide or pseudohalide.
General Experimental Protocol:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the organic halide/triflate (1 equivalent) and a suitable solvent (e.g., DMF, bubbled with N₂ prior to use).
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Sequentially add a copper(I) salt (e.g., CuI, 0.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq), and a salt additive (e.g., LiCl, ~5 eq).
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Purge the reaction flask with the inert gas for approximately 10 minutes.
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Add the organotin reagent (1.1 to 1.5 equivalents).
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Heat the reaction mixture to the required temperature (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture and transfer it to a separatory funnel containing an aqueous workup solution (e.g., NH₃·H₂O:H₂O 1:2 or a saturated aqueous solution of KF).
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Extract the aqueous layer with an organic solvent (e.g., hexane or ethyl acetate).
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Combine the organic phases, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.
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Purify the crude product by flash chromatography.[2]
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis is a powerful method for the formation of cyclic alkenes from a diene precursor, catalyzed by ruthenium complexes.
General Experimental Protocol for Solid-Phase Synthesis:
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Dissolve a second-generation Grubbs' or Hoveyda-Grubbs' catalyst in an appropriate solvent (e.g., DCM).
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Add the catalyst solution to the resin-bound diene peptide/substrate. The catalyst loading is calculated relative to the substrate loading on the resin.
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Optional: Additives such as phenol or 1,4-benzoquinone can be included in the reaction mixture to suppress isomerization.
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Heat the reaction mixture under an inert atmosphere (Nitrogen) with gentle stirring for an extended period (e.g., 2 days).
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Monitor the reaction for the formation of the cyclic product.
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After the reaction, wash the resin thoroughly to remove the catalyst and byproducts.
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Cleave the cyclic product from the solid support using standard procedures.[3]
Visualization of Synthetic Strategy
The following diagram illustrates a simplified retrosynthetic analysis for Cryptosporiopsin A, highlighting the key bond disconnections corresponding to the Ring-Closing Metathesis and Stille coupling reactions.
Caption: Retrosynthetic analysis of Cryptosporiopsin A.
References
- 1. First total synthesis of cryptosporiopsin A - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
